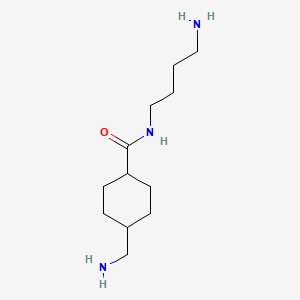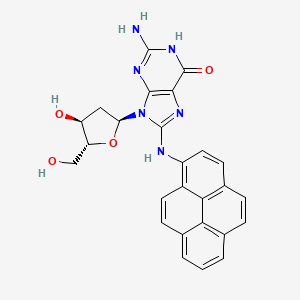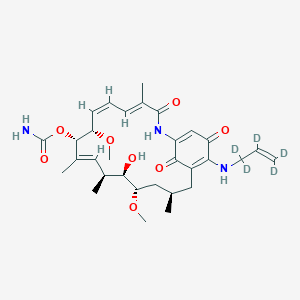![molecular formula C22H23IN2S B13860968 (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide is a complex organic compound that belongs to the class of quinolinium iodides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide typically involves the reaction of 1-ethyl-2-methylquinolinium iodide with 3-ethyl-1,3-benzothiazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality of the product .
化学反応の分析
Types of Reactions
(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced quinolinium compounds.
Substitution: Formation of quinolinium chloride or bromide.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide is used as a precursor in the synthesis of carbocyanine dyes. These dyes are widely used in various applications, including fluorescence microscopy and flow cytometry .
Biology
Its fluorescent properties make it useful as a staining agent for visualizing cellular components under a microscope .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its unique structural properties make it suitable for use in various industrial applications, including the manufacturing of textiles and plastics .
作用機序
The mechanism of action of (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular components and altering their function. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell death .
類似化合物との比較
Similar Compounds
- 1-ethyl-2-methylquinolinium iodide
- 2-methylquinoline ethyl iodide
- Quinaldine ethiodide
Uniqueness
Compared to similar compounds, (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide stands out due to its unique structural properties and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
特性
分子式 |
C22H23IN2S |
|---|---|
分子量 |
474.4 g/mol |
IUPAC名 |
(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C22H23N2S.HI/c1-4-23-18(12-11-17-14-16(3)10-13-19(17)23)15-22-24(5-2)20-8-6-7-9-21(20)25-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SMJWNXMDSOFBPI-UHFFFAOYSA-M |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-] |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
![6-amino-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13860900.png)




![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)


![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)


